molecular formula C24H23N5O3S B2756630 ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896304-22-6

ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2756630
CAS No.: 896304-22-6
M. Wt: 461.54
InChI Key: ISXUMHHVFXEKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic 1,2,4-triazole derivative with a complex molecular architecture. The compound features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamido-benzoate ester moiety, a benzyl group at the 5-position, and a 1H-pyrrol-1-yl group at the 4-position.

Properties

IUPAC Name

ethyl 2-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-2-32-23(31)19-12-6-7-13-20(19)25-22(30)17-33-24-27-26-21(16-18-10-4-3-5-11-18)29(24)28-14-8-9-15-28/h3-15H,2,16-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXUMHHVFXEKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with suitable precursors.

    Attachment of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially leading to ring-opened products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or pyrrole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate may exhibit antimicrobial properties by inhibiting enzymes involved in bacterial cell division. This suggests potential applications in developing new antibiotics or antimicrobial agents targeting resistant strains of bacteria.

Anticancer Properties

Recent research has identified this compound as a candidate for anticancer therapy. Screening against multicellular spheroids has shown promising results in inhibiting tumor growth. The mechanism appears to involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes crucial in metabolic pathways. Its interaction with biological targets can lead to significant therapeutic outcomes in conditions where enzyme regulation is vital.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications on the benzene ring could enhance efficacy .
  • Anticancer Research : A comprehensive screening of drug libraries revealed that compounds structurally related to this compound showed significant cytotoxic effects on various cancer cell lines. Further studies are ongoing to elucidate the precise mechanisms involved .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition potential have shown that this compound can modulate pathways involved in cell signaling and metabolism, leading to potential applications in metabolic disorders and cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target proteins. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse applications in medicinal and agricultural chemistry. Below is a detailed comparison with two closely related analogs:

Table 1: Comparative Analysis of Key 1,2,4-Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities Structural Differences
Ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate C₂₄H₂₃N₅O₃S 461.58 Benzyl, 1H-pyrrol-1-yl, ethyl benzoate Not explicitly reported (hypothesized: antimicrobial, anti-inflammatory) Parent compound with unsubstituted benzyl and ester group.
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate C₂₄H₂₂ClN₅O₃S 495.98 4-Chlorobenzyl, 1H-pyrrol-1-yl, ethyl benzoate Not explicitly reported Chlorine atom on benzyl enhances lipophilicity and steric bulk.
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide C₁₅H₁₄N₄O₂S 314.36 Benzyl, 2-furyl, acetamide Fungicidal, herbicidal, anticonvulsant Furyl replaces pyrrole; acetamide replaces benzoate ester.

Structural and Electronic Differences

Substituent Effects on Lipophilicity :

  • The chlorobenzyl analog () introduces a chlorine atom, increasing molecular weight by ~34.4 g/mol and logP (calculated) by ~0.5 compared to the parent compound. This enhances membrane permeability but may reduce aqueous solubility .
  • The furyl-acetamide derivative () replaces the pyrrole and benzoate ester with a furan ring and acetamide. This reduces molecular weight (~147 g/mol less) and increases polarity, favoring solubility in polar solvents .

Functional Group Influence :

  • The ethyl benzoate ester in the parent compound enhances metabolic stability compared to the acetamide group in ’s derivative, which is more prone to hydrolysis .

Pharmacological and Agricultural Implications

  • Herbicidal Potential: The furyl-acetamide derivative’s fungicidal activity suggests that the parent compound’s benzoate ester could be modified to enhance agrochemical efficacy .
  • QSAR Considerations : Substitutions at the benzyl and triazole positions significantly affect van der Waals volumes and electronic descriptors (e.g., HOMO-LUMO gaps), which correlate with bioactivity in QSAR models .

Biological Activity

Ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, identified by its CAS number 896304-22-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against pathogens and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N5O3SC_{24}H_{23}N_{5}O_{3}S, with a molecular weight of 461.5 g/mol. The compound's structure features a triazole ring, a pyrrole moiety, and a sulfanyl group that may contribute to its biological activity.

The compound primarily targets Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes. The interaction with these targets disrupts key biochemical pathways:

  • Fatty Acid Synthesis Pathway : Inhibition of Enoyl-ACP Reductase affects the synthesis of fatty acids, which are crucial for cell membrane integrity.
  • Folate Metabolism Pathway : Inhibition of DHFR interferes with DNA synthesis and cellular division.

These interactions lead to significant cellular effects, including disruption of cell membrane integrity and inhibition of cell division due to compromised DNA synthesis .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. In various studies, the compound has shown activity against a range of bacteria and fungi:

Microorganism Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Candida albicansModerate antifungal activity

In vitro studies have indicated that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Antibacterial Properties : A study published in PMC highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, emphasizing its potential as an alternative treatment option in the face of rising antibiotic resistance .
  • Antifungal Activity : Research indicates that the compound also possesses antifungal properties against common pathogens such as Candida albicans, suggesting its utility in treating fungal infections .
  • Cancer Research : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. This opens avenues for further exploration in oncology .

Q & A

Q. How can the synthesis of this triazole derivative be optimized to improve yield and purity?

Methodology:

  • Use reflux conditions with absolute ethanol and catalytic acetic acid to facilitate coupling reactions between triazole precursors and substituted benzaldehydes .
  • Monitor reaction progress via TLC (e.g., chloroform:methanol, 7:3 ratio) to confirm intermediate formation .
  • Purify the product via recrystallization or column chromatography, adjusting solvent polarity based on functional group compatibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodology:

  • NMR : Assign peaks for the benzyl, pyrrole, and triazole moieties using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on chemical shifts for sulfanyl (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–170 ppm) groups .
  • IR : Identify key stretches (e.g., C=O ester ~1720 cm1^{-1}, N-H amide ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight using high-resolution ESI-MS, targeting the molecular ion [M+H]+^+ for C24_{24}H23_{23}N5_5O3_3S (exact mass ~478.15 Da) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for synthesizing analogous triazole derivatives?

Methodology:

  • Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on transition states for sulfanyl-acetamide bond formation .
  • Use cheminformatics tools to predict substituent effects on solubility and bioactivity, prioritizing electron-withdrawing groups (e.g., chloro, nitro) for enhanced stability .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodology:

  • Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) to assess bioavailability discrepancies .
  • Use molecular docking to evaluate target binding affinity variations caused by metabolite formation .

Q. How can substituent modifications on the triazole ring influence bioactivity?

Methodology:

  • Synthesize derivatives with varying substituents (e.g., 4-chlorophenyl, pyridinyl) and test antifungal/anticancer activity via MIC assays or MTT cytotoxicity screens .
  • Correlate Hammett σ values of substituents with bioactivity trends to identify electronic drivers .

Q. What experimental designs optimize process parameters for scale-up?

Methodology:

  • Apply factorial design (e.g., Box-Behnken) to optimize temperature, solvent ratio, and catalyst loading, reducing trial-and-error approaches .
  • Use response surface methodology (RSM) to model interactions between variables (e.g., reflux time vs. yield) .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

Methodology:

  • Perform single-crystal X-ray diffraction to confirm spatial arrangement of the triazole-pyrrole core and sulfanyl-acetamide linker .
  • Compare experimental bond angles/torsions with DFT-optimized structures .

Cross-Disciplinary and Validation Questions

Q. How can chemical engineering principles improve separation and purification?

Methodology:

  • Utilize membrane technologies (e.g., nanofiltration) to isolate the compound from byproducts based on molecular weight cut-offs .
  • Simulate solvent extraction processes using Aspen Plus® to optimize phase separation .

Q. What analytical methods validate compound purity for pharmacological studies?

Methodology:

  • Validate HPLC methods with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >98% purity .
  • Quantify residual solvents (e.g., ethanol, DCM) via GC-MS, adhering to ICH Q3C guidelines .

Data Gaps and Contradictions

Q. How should researchers address missing physicochemical data (e.g., solubility, logP)?

Methodology:

  • Estimate logP using software like MarvinSketch or experimental shake-flask methods with octanol/water partitioning .
  • Perform differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.